molecular formula C4H7ClO2S B13613602 2-Methylcyclopropane-1-sulfonyl chloride

2-Methylcyclopropane-1-sulfonyl chloride

Cat. No.: B13613602
M. Wt: 154.62 g/mol
InChI Key: IERGHMCVKWFZDY-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropane ring substituted with a methyl group. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in sulfonamide formation for pharmaceuticals and agrochemicals. The cyclopropane ring confers unique steric and electronic properties, influencing reactivity and stability.

Properties

Molecular Formula

C4H7ClO2S

Molecular Weight

154.62 g/mol

IUPAC Name

2-methylcyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C4H7ClO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3

InChI Key

IERGHMCVKWFZDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

[ \text{2-Methylcyclopropane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation

Scientific Research Applications

2-Methylcyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Comparison with Similar Compounds

The following sulfonyl chlorides are structurally or functionally analogous to 2-methylcyclopropane-1-sulfonyl chloride, with differences in substituents, ring size, or reactivity:

Structural Analogs
Compound Name Molecular Formula CAS No. Structural Similarity Score Key Features
2-Methylpropane-1-sulfonyl chloride C₄H₉ClO₂S 139631-62-2 0.78 Linear alkyl chain, higher flexibility
Cyclobutylmethanesulfonyl chloride C₅H₉ClO₂S 10147-36-1 0.68 Cyclobutane ring, increased ring strain
2,2-Dimethylcyclopropane-1-sulfonyl chloride C₅H₉ClO₂S 2167113-18-8 N/A Two methyl groups on cyclopropane, enhanced steric hindrance

Key Observations :

  • Steric Effects: The 2,2-dimethyl substituent in 2,2-dimethylcyclopropane-1-sulfonyl chloride introduces significant steric hindrance, which may reduce reaction rates compared to monosubstituted analogs .
  • Reactivity Trends : Linear alkyl sulfonyl chlorides (e.g., 2-methylpropane-1-sulfonyl chloride) are generally more stable but less reactive toward sterically demanding substrates compared to cyclic analogs .
Functional Analogs
  • Its handling precautions (e.g., particulate filtration, environmental controls) highlight the importance of mitigating exposure to sulfonic acid derivatives .

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